molecular formula C19H20ClN3O3S B4748792 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide

2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide

Cat. No. B4748792
M. Wt: 405.9 g/mol
InChI Key: IQAREPXRKFJASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is responsible for activating NEDD8, which is a protein that regulates the activity of other proteins by attaching to them. MLN4924 has been found to have potential as an anti-cancer agent, as it inhibits the activity of several proteins that are important for cancer cell survival and growth.

Mechanism of Action

2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide works by inhibiting the activity of NAE, which prevents the activation of NEDD8. This leads to the inhibition of several proteins that are important for cancer cell survival and growth, including cullin-RING ligases (CRLs) and DNA damage response proteins.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit tumor growth in animal models of cancer. It has also been found to have anti-angiogenic effects, meaning that it inhibits the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger protein inhibitors. However, one limitation is that it can be difficult to determine the optimal dose and treatment schedule, as 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been found to have different effects depending on the cancer cell type and context.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide. One area of interest is the development of combination therapies that include 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide, as it has been found to have synergistic effects with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide treatment. Additionally, there is ongoing research on the use of 2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide in combination with immunotherapy, as it has been found to enhance the anti-tumor immune response.

Scientific Research Applications

2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential anti-cancer agent. It has been found to inhibit the growth and survival of cancer cells in vitro and in vivo, and has been shown to have synergistic effects with other anti-cancer agents.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(2-morpholin-4-ylphenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S/c20-14-5-7-15(8-6-14)26-13-18(24)22-19(27)21-16-3-1-2-4-17(16)23-9-11-25-12-10-23/h1-8H,9-13H2,(H2,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAREPXRKFJASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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